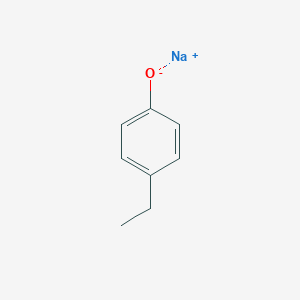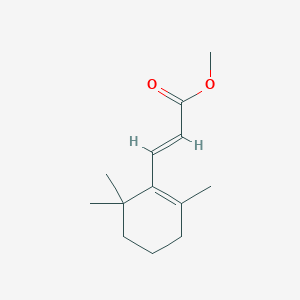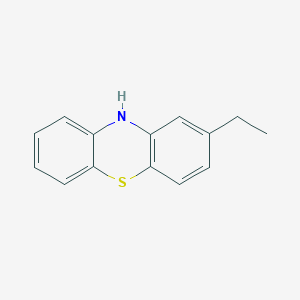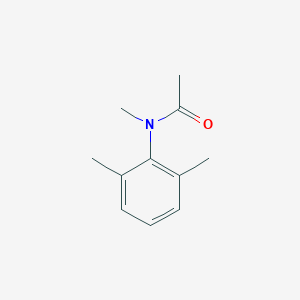
Sodium p-ethylphenolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium p-ethylphenolate, also known as sodium 4-ethylphenolate, is an organic compound with the molecular formula C8H9NaO. It is a derivative of phenol where the hydrogen atom in the hydroxyl group is replaced by a sodium ion. This compound is commonly used in various chemical reactions and industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Sodium p-ethylphenolate can be synthesized through several methods. One common method involves the nucleophilic aromatic substitution of aryl halides. In this process, an aryl halide reacts with sodium hydroxide to form the sodium salt of the phenol . Another method involves the ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent .
Industrial Production Methods
Industrial production of phenol, 4-ethyl-, sodium salt typically involves the reaction of 4-ethylphenol with sodium hydroxide. This reaction is carried out under controlled conditions to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
Sodium p-ethylphenolate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: Reduction reactions can convert quinones back to hydroquinones.
Substitution: Electrophilic aromatic substitution reactions are common, where the aromatic ring undergoes substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Electrophilic reagents like bromine and nitric acid are commonly used.
Major Products Formed
Oxidation: Quinones and hydroquinones.
Reduction: Hydroquinones.
Substitution: Various substituted phenols, such as brominated or nitrated phenols.
Wissenschaftliche Forschungsanwendungen
Sodium p-ethylphenolate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: It is used in the study of enzyme mechanisms and as a model compound for studying phenolic compounds.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of phenol, 4-ethyl-, sodium salt involves its ability to act as a nucleophile in various chemical reactions. It can donate electrons to electrophiles, facilitating substitution reactions on the aromatic ring. Additionally, it can undergo oxidation and reduction reactions, making it a versatile compound in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Sodium p-ethylphenolate can be compared with other similar compounds such as:
Phenol: The parent compound, which lacks the ethyl group.
4-Methylphenol (p-Cresol): Similar structure but with a methyl group instead of an ethyl group.
4-Propylphenol: Similar structure but with a propyl group instead of an ethyl group.
This compound is unique due to the presence of the ethyl group, which can influence its reactivity and physical properties compared to other phenolic compounds .
Eigenschaften
CAS-Nummer |
19277-91-9 |
|---|---|
Molekularformel |
C8H9NaO |
Molekulargewicht |
144.15 g/mol |
IUPAC-Name |
sodium;4-ethylphenolate |
InChI |
InChI=1S/C8H10O.Na/c1-2-7-3-5-8(9)6-4-7;/h3-6,9H,2H2,1H3;/q;+1/p-1 |
InChI-Schlüssel |
CJAHZFPECKDBKK-UHFFFAOYSA-M |
SMILES |
CCC1=CC=C(C=C1)[O-].[Na+] |
Isomerische SMILES |
CCC1=CC=C(C=C1)[O-].[Na+] |
Kanonische SMILES |
CCC1=CC=C(C=C1)[O-].[Na+] |
Key on ui other cas no. |
19277-91-9 |
Verwandte CAS-Nummern |
123-07-9 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![trans-6-Methyl-4-ethylamino-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide-7,7-dioxide](/img/structure/B104708.png)
![(S,S)-trans-4-(acetylamino)-5,6-dihydro-6-methyl-7,7-dioxo-4H-thieno[2,3-b]thiopyran-2-sulfonamide](/img/structure/B104710.png)











